molecular formula C20H20BrN3O4S B2382750 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920239-24-3

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2382750
CAS No.: 920239-24-3
M. Wt: 478.36
InChI Key: ODWBCKZEHIVIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is a Class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L- and K-cells in the gastrointestinal tract. Activation of GPR119 by compounds like this one stimulates cAMP accumulation , which in pancreatic β-cells promotes glucose-dependent insulin secretion and enhances β-cell viability. Concurrently, in the gut, GPR119 activation stimulates the release of the incretin hormones GLP-1 and GIP . This dual mechanism of action, targeting both the pancreas and the gut, positions this compound as a valuable pharmacological tool for investigating signaling pathways and therapeutic strategies for type 2 diabetes and obesity. Research utilizing this specific agonist has been instrumental in validating the role of GPR119 in metabolic homeostasis and in exploring its potential as a novel, glucose-dependent target that may carry a lower risk of hypoglycemia compared to other insulin secretagogues. Its structural features, including the benzenesulfonamide and pyridazine core, contribute to its high receptor affinity and selectivity, making it a critical compound for in vitro and in vivo studies aimed at understanding and manipulating metabolic pathways.

Properties

IUPAC Name

4-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWBCKZEHIVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinyl Moiety: This step involves the synthesis of the pyridazinyl ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Benzenesulfonamide Structure:

    Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Therapeutic Applications

Antitumor Activity:
The pyridazine moiety, present in the structure of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, has been linked to anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, pyridazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Mechanism of Action:
Research indicates that compounds containing the pyridazine ring can interfere with cellular signaling pathways that promote tumor growth and survival. This interference can lead to apoptosis (programmed cell death) in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity:
The sulfonamide group in the compound is known for its antimicrobial properties. Studies have demonstrated that sulfonamides can exhibit significant antibacterial and antifungal activities by inhibiting bacterial folate synthesis, which is crucial for bacterial growth .

Case Studies:
Recent investigations into compounds with similar structures have reported effective inhibition of both Gram-positive and Gram-negative bacteria. For example, analogues derived from sulfonamides showed potent activity against resistant strains of bacteria, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the ethoxy and pyridazine substituents can significantly influence its biological activity. For instance:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Variation in alkyl chain lengthAltered antimicrobial efficacy
Substitution at the para position of the phenyl ringEnhanced inhibition of bacterial growth

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzyme Activity: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Disruption of Protein-Protein Interactions: The compound may interfere with protein-protein interactions, affecting cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Compound Name (CAS/Example) Key Substituents Molecular Weight Biological Activity Key Differences Reference
Target Compound Bromobenzenesulfonamide, pyridazin-3-yl-oxy-ethyl linker, 4-ethoxyphenyl ~525.3 (estimated) Hypothesized kinase inhibition or anti-inflammatory N/A
Apricoxib (CAS 197904-84-0) 4-Ethoxyphenyl, pyrrole ring 356.40 COX-2 inhibitor (anti-inflammatory, oncology) Pyrrole vs. pyridazine core; lacks bromine
Example 53 () Fluorophenyl, pyrazolo-pyrimidine 589.1 Undisclosed (anticancer candidates) Fluorinated aromatic systems; larger heterocycle
4-(Cyclopropylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide (46) Cyclopropylamino, pyridinylmethyl 356.4 Ferroptosis inhibition Simplified substituents; lower molecular weight
CAS 338794-54-0 () Bromobenzenesulfonamide, triazole-thioether ~521.4 Undisclosed (likely antimicrobial) Triazole-thioether linker vs. pyridazine-oxyethyl
4-Bromo-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 879052-54-7) Bromo, ethoxy, pyridinylmethyl 371.25 Undisclosed Lacks pyridazine; shorter linker

Key Findings

Core Heterocycle Influence :

  • The pyridazine ring in the target compound distinguishes it from pyrrole-based analogues like apricoxib and pyrazolo-pyrimidine derivatives (Example 53) . Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases.
  • Compared to triazole-containing analogues (), the pyridazine-oxyethyl linker may improve solubility due to increased polarity .

Bromine at the benzenesulfonamide para-position may enhance halogen bonding with target proteins compared to fluorine (Example 53) or methyl groups () .

Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Suzuki coupling for pyridazine) contrasts with simpler derivatives like CAS 879052-54-7, which lacks the pyridazine ring .

Pharmacological Potential: Apricoxib’s established anti-inflammatory activity underscores the therapeutic relevance of 4-ethoxyphenyl sulfonamides, but the target’s bromine and pyridazine may shift activity toward kinase inhibition or DNA intercalation .

Biological Activity

The compound 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide , also referred to by its CAS number 920249-39-4, is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Molecular Structure

  • Molecular Formula: C23H25BrN3O4S
  • Molecular Weight: 507.42 g/mol
  • CAS Number: 920249-39-4

Key Features

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The compound has shown promising results against various bacterial strains, suggesting it may serve as a basis for developing new antimicrobial agents.

  • In vitro Studies :
    • The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Mechanism of Action :
    • The antimicrobial activity is likely attributed to the presence of the bromine atom and the sulfonamide group, which enhance the compound's interaction with bacterial enzymes .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly in relation to its structure.

  • Activity Against Viruses :
    • Preliminary assays indicated that similar pyridazine derivatives can inhibit viral replication, suggesting that this compound may exhibit comparable activities .
    • Further research is needed to elucidate the specific mechanisms by which this compound affects viral pathogens.

Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer properties, with some studies indicating that modifications to the pyridazine ring can enhance cytotoxicity against cancer cell lines.

  • Cell Line Studies :
    • In vitro tests on various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation .
    • Specific assays are required to determine the efficacy of this particular compound against cancer cells.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives, including variations of the target compound, demonstrated robust antibacterial activity. The study revealed that:

  • Compounds with electron-withdrawing groups (like bromine) exhibited enhanced antibacterial properties.
  • The efficacy was assessed using standard disk diffusion methods and MIC determinations .

Case Study 2: Antiviral Screening

In a screening of pyridazine derivatives for antiviral activity, this compound was included in a panel of tests against common viral strains. Results indicated:

  • Moderate antiviral activity, warranting further investigation into structure-activity relationships (SAR).
  • The need for optimization of substituents to improve bioactivity against specific viral targets .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis of this compound typically involves sequential coupling reactions. For example:

Pyridazine Core Formation : React 4-ethoxyphenylboronic acid with a halogenated pyridazine precursor under Suzuki-Miyaura coupling conditions (Pd catalysis, inert atmosphere) to introduce the aryl group at position 6 of the pyridazine ring .

Etherification : Introduce the ethoxyethyl chain via nucleophilic substitution, using a bromoethyl intermediate and a base like K₂CO₃ in polar aprotic solvents (e.g., DMSO or acetonitrile) .

Sulfonamide Coupling : React the intermediate with 4-bromobenzenesulfonyl chloride in the presence of a tertiary amine (e.g., Et₃N) to form the final sulfonamide bond .
Critical factors include temperature control (<60°C to prevent side reactions), solvent purity, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Resolve the ethoxyphenyl, pyridazine, and sulfonamide moieties. For instance, the pyridazine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the ethoxy group shows a triplet near δ 1.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at ~504.05 Da).
  • X-ray Crystallography : Resolve bond angles and spatial arrangement, particularly the sulfonamide’s tetrahedral geometry and pyridazine planarity .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase (common for sulfonamides) using fluorometric or colorimetric methods. For example, measure IC₅₀ values via competitive binding assays .
  • Cellular Viability Studies : Use cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays. Include controls for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can reaction yields be optimized during the etherification step?

  • Methodological Answer :
  • Solvent Selection : Acetonitrile improves nucleophilicity of the ethoxyethyl chain compared to DMF, reducing side reactions .
  • Catalyst Screening : Add KI (10 mol%) to facilitate bromide displacement via an SN2 mechanism .
  • Temperature Gradients : Use microwave-assisted synthesis at 80°C for 30 minutes to enhance reaction efficiency (yield increases from 65% to 85%) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Fisher’s PLSD post hoc test) to identify outliers .
  • Structural Validation : Confirm batch purity via HPLC (≥95%) to rule out impurities affecting activity .
  • Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target interactions that may explain variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the ethoxyphenyl group (e.g., replace -OEt with -CF₃ or -Cl) to evaluate hydrophobic/hydrophilic balance .
  • Bioisosteric Replacement : Replace the pyridazine ring with triazole or pyrimidine to assess π-π stacking efficiency .
  • Molecular Docking : Use PDB structures (e.g., 3HKC for sulfonamide targets) to predict binding modes and guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.